Cas no 919709-26-5 (2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole)

2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone
- Methanone, [2-[[(2,5-dimethylphenyl)methyl]thio]-4,5-dihydro-1H-imidazol-1-yl]-9H-xanthen-9-yl-
- 2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole
-
- インチ: 1S/C26H24N2O2S/c1-17-11-12-18(2)19(15-17)16-31-26-27-13-14-28(26)25(29)24-20-7-3-5-9-22(20)30-23-10-6-4-8-21(23)24/h3-12,15,24H,13-14,16H2,1-2H3
- InChIKey: SNRYBZHVQYGDGC-UHFFFAOYSA-N
- SMILES: C(N1C(SCC2=CC(C)=CC=C2C)=NCC1)(C1C2=C(C=CC=C2)OC2=C1C=CC=C2)=O
じっけんとくせい
- 密度みつど: 1.25±0.1 g/cm3(Predicted)
- Boiling Point: 577.4±60.0 °C(Predicted)
- 酸度系数(pKa): 1.86±0.60(Predicted)
2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0630-1195-3mg |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole |
919709-26-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0630-1195-10mg |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole |
919709-26-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0630-1195-30mg |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole |
919709-26-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0630-1195-75mg |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole |
919709-26-5 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0630-1195-25mg |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole |
919709-26-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0630-1195-20mg |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole |
919709-26-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0630-1195-1mg |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole |
919709-26-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
A2B Chem LLC | BA65576-10mg |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole |
919709-26-5 | 10mg |
$291.00 | 2024-05-20 | ||
Life Chemicals | F0630-1195-2μmol |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole |
919709-26-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0630-1195-100mg |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole |
919709-26-5 | 90%+ | 100mg |
$248.0 | 2023-05-17 |
2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole 関連文献
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazoleに関する追加情報
Chemical and Biological Profile of 2-{(2,5-Dimethylphenyl)methylsulfanyl}-1-(9H-Xanthene-9-Carbonyl)-4,5-Dihydro-1H-Imidazole (CAS No. 919709-26-5)
The compound 2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole (CAS No. 919709-26-5) represents a unique molecular architecture integrating structural motifs critical to modern medicinal chemistry. This hybrid molecule combines the fluorescent properties of the xanthene scaffold with the pharmacophoric potential of imidazole and sulfanyl functional groups. Recent advancements in synthetic methodology have enabled precise control over its synthesis pathway, particularly in optimizing the regioselectivity of the methylsulfanyl attachment to the 2-position aromatic ring.
Structural analysis reveals that the xanthene-derived carbonyl group (xanthene-9-carbonyl) forms a stable amide bond with the imidazole core through a keto-enol tautomerism mechanism. This configuration stabilizes the conjugated π-electron system, enhancing both photophysical properties and biological reactivity. Computational docking studies published in Journal of Medicinal Chemistry (2023) demonstrated that this structural arrangement creates a hydrophobic pocket ideal for targeting enzyme active sites involved in cancer cell proliferation pathways.
In preclinical evaluations, this compound has shown promising activity as a dual-function probe in cellular imaging and therapeutic applications. The xanthene component enables fluorescence detection across near-infrared wavelengths (λex=680 nm), while the imidazole moiety exhibits selective inhibition of histone deacetylase 6 (HDAC6). A landmark study in Nature Communications (2023) reported submicromolar IC50 values against pancreatic cancer cell lines when conjugated with folate-targeting ligands, suggesting potential for targeted drug delivery systems.
The presence of both methyl substituents on the phenyl ring (2,5-dimethylphenyl) significantly impacts pharmacokinetic profiles. Metabolic stability assays using human liver microsomes showed prolonged half-life compared to non-methylated analogs, attributed to reduced susceptibility to CYP450-mediated oxidation. This property aligns with current trends emphasizing bioavailability optimization in early-stage drug discovery programs.
Sulfur-containing derivatives like this compound are gaining attention for their redox-regulated activity. The thioether group (methylsulfanyl) can undergo reversible oxidation under physiological conditions, creating opportunities for stimulus-responsive drug release mechanisms. Recent work published in Chemical Science (2024) demonstrated pH-dependent activation of this molecule's cytotoxic properties within tumor microenvironments characterized by acidic pH levels.
Synthesis optimization has focused on mitigating side reactions during the key amidation step between xanthene carboxylic acid and imidazole derivative precursors. A copper-catalyzed azide-alkyne cycloaddition strategy reported in Angewandte Chemie (2023) achieved >95% yield while minimizing byproduct formation through solvent engineering with fluorinated co-solvents like HFE7100.
Bioactivity profiling across multiple platforms revealed unexpected anti-inflammatory effects mediated through NF-κB pathway modulation. In vivo studies using LPS-induced sepsis models showed significant reduction in cytokine storm markers without immunosuppressive side effects typically associated with traditional corticosteroids. This dual mechanism – combining targeted enzyme inhibition with immunomodulatory activity – positions this compound as a candidate for multifunctional therapeutics.
The unique combination of fluorescent tagging capacity and pharmacological activity makes this compound particularly valuable for real-time monitoring during preclinical trials. Researchers at MIT's Koch Institute have successfully employed it as a reporter molecule to visualize drug distribution in zebrafish models while simultaneously assessing antiproliferative efficacy via live imaging techniques.
Safety assessment data from OECD-compliant toxicity studies indicate favorable profiles at therapeutic concentrations. Acute oral LD50 values exceed 3 g/kg in rodent models, while Ames test results showed no mutagenicity under standard conditions or with metabolic activation systems. These attributes align with regulatory requirements for investigational new drug submissions.
Ongoing research explores its application as a platform molecule for click chemistry-based modifications. Conjugation with polyethylene glycol (PEG) chains has improved solubility by over 40-fold without compromising enzymatic activity, addressing common formulation challenges encountered during translational research phases.
919709-26-5 (2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole) Related Products
- 2757904-26-8(5-(2,2,2-Trifluoroacetamido)pent-2-ynoic acid)
- 1443987-55-0(N-(oxepan-4-ylidene)hydroxylamine)
- 886675-07-6(2-(2-Thienyl)cyclohexanol)
- 4252-82-8(L-Proline, 4-hydroxy-1-methyl-, trans-)
- 6761-70-2(2,3-Dihydro-1,4-benzodioxine-6-carbonyl Chloride)
- 738570-00-8(2-(Aminomethyl)-4-(2-methylpropyl)-(4S)-5(4H)-oxazolone)
- 851987-96-7(N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide)
- 2680887-08-3(tert-butyl 5-bromo-2-{(tert-butoxy)carbonylamino}benzoate)
- 2331211-57-3((1S,3R)-3-Amino-cyclohexanol hydrochloride)
- 1528990-18-2(2-(1H-1,2,3-triazol-4-yl)butanoic acid)




